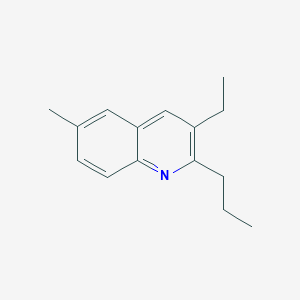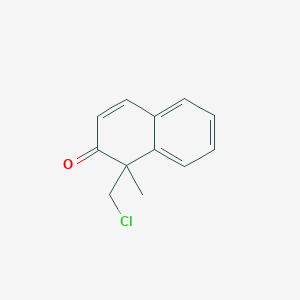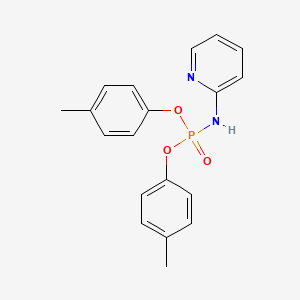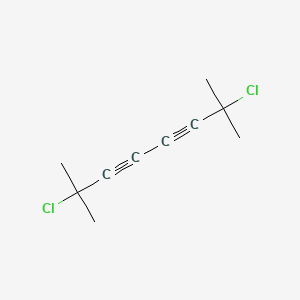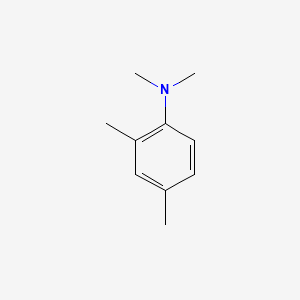![molecular formula C8H12I2O4 B14742282 [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate CAS No. 6305-45-9](/img/structure/B14742282.png)
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is a complex organic compound characterized by the presence of two iodoacetate groups attached to a butan-2-yl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate typically involves multi-step organic reactions. One common approach is the esterification of butan-2-ol with iodoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with another equivalent of iodoacetic acid to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodoacetate groups to hydroxyl groups.
Substitution: The iodo groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through its reactive iodoacetate groups. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to modify biological molecules can be harnessed to create targeted therapies or diagnostic tools.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate involves the reactivity of its iodoacetate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2S,3R)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate: A stereoisomer with different spatial arrangement of atoms.
[(2R,3S)-3-(2-bromoacetyl)oxybutan-2-yl] 2-bromoacetate: A similar compound with bromine instead of iodine.
[(2R,3S)-3-(2-chloroacetyl)oxybutan-2-yl] 2-chloroacetate: A similar compound with chlorine instead of iodine.
Uniqueness
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is unique due to the presence of two iodoacetate groups, which confer high reactivity and specificity in chemical and biological reactions. The iodine atoms also provide unique properties, such as increased molecular weight and potential for radiolabeling in imaging studies.
Eigenschaften
CAS-Nummer |
6305-45-9 |
|---|---|
Molekularformel |
C8H12I2O4 |
Molekulargewicht |
425.99 g/mol |
IUPAC-Name |
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate |
InChI |
InChI=1S/C8H12I2O4/c1-5(13-7(11)3-9)6(2)14-8(12)4-10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
GYSXLHFQIXJLIN-OLQVQODUSA-N |
Isomerische SMILES |
C[C@H]([C@H](C)OC(=O)CI)OC(=O)CI |
Kanonische SMILES |
CC(C(C)OC(=O)CI)OC(=O)CI |
Verwandte CAS-Nummern |
87-51-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



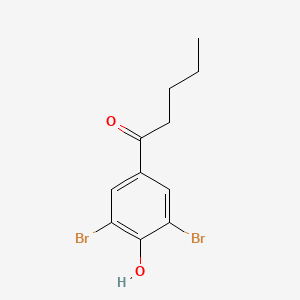
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
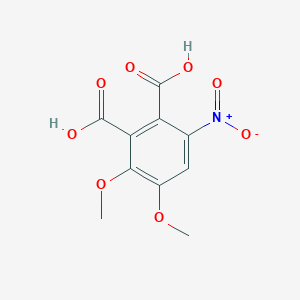
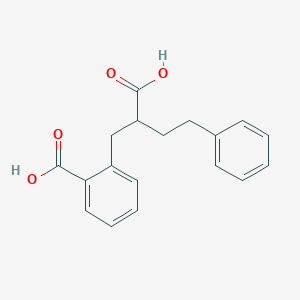
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
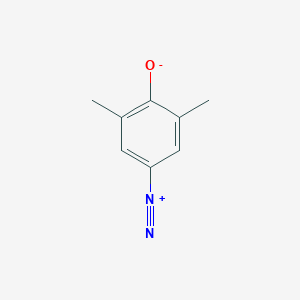
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
